dimethyl[(2R)-1-(methylamino)-3-phenylpropan-2-yl]amine dihydrochloride
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Overview
Description
Dimethyl[(2R)-1-(methylamino)-3-phenylpropan-2-yl]amine dihydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a phenyl group, a methylamino group, and a dimethylamine moiety. It is commonly used in various chemical reactions and has significant implications in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl[(2R)-1-(methylamino)-3-phenylpropan-2-yl]amine dihydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl cyanide and methylamine.
Formation of Intermediate: The initial step involves the reaction of benzyl cyanide with methylamine to form an intermediate compound.
Reduction: The intermediate is then subjected to reduction, often using hydrogen gas in the presence of a palladium catalyst, to yield the desired amine.
Final Conversion: The final step involves the conversion of the amine to its dihydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The reaction conditions are optimized to maintain the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[(2R)-1-(methylamino)-3-phenylpropan-2-yl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas and palladium catalysts to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Various nucleophiles such as halides, hydroxides, and amines.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds, depending on the reagents and conditions used.
Scientific Research Applications
Dimethyl[(2R)-1-(methylamino)-3-phenylpropan-2-yl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It has implications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of dimethyl[(2R)-1-(methylamino)-3-phenylpropan-2-yl]amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. It can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dimethylphenethylamine: Similar in structure but lacks the methylamino group.
Phenylpropanolamine: Contains a hydroxyl group instead of the dimethylamine moiety.
Methamphetamine: Shares the phenyl and methylamino groups but differs in the overall structure.
Uniqueness
Dimethyl[(2R)-1-(methylamino)-3-phenylpropan-2-yl]amine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
2007920-38-7 |
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Molecular Formula |
C12H22Cl2N2 |
Molecular Weight |
265.2 |
Purity |
95 |
Origin of Product |
United States |
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